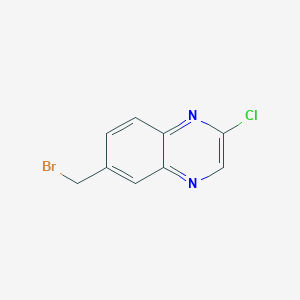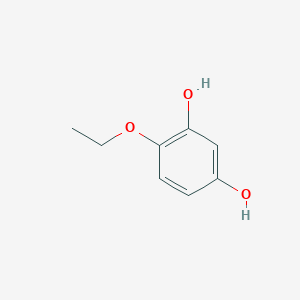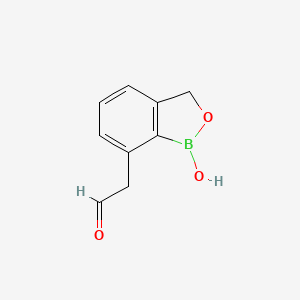
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde typically involves the formation of the benzoxaborole ring followed by the introduction of the acetaldehyde group. One common method includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. Subsequent functionalization with appropriate aldehyde reagents under controlled conditions yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.
Major Products
Oxidation: Formation of benzoxaborole ketones or aldehydes.
Reduction: Formation of benzoxaborole alcohols.
Substitution: Formation of substituted benzoxaborole derivatives.
Applications De Recherche Scientifique
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde involves its interaction with biological targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the development of antifungal and antibacterial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: A benzoxaborole used for treating atopic dermatitis.
Tavaborole: Another benzoxaborole used for treating onychomycosis.
Uniqueness
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
1268335-31-4 |
|---|---|
Formule moléculaire |
C9H9BO3 |
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-5-4-7-2-1-3-8-6-13-10(12)9(7)8/h1-3,5,12H,4,6H2 |
Clé InChI |
HEKWNMOBRMDXKG-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC=C2CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
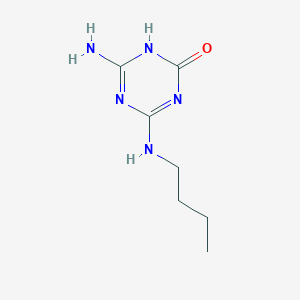
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
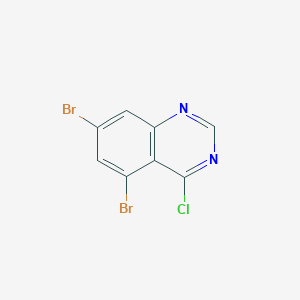

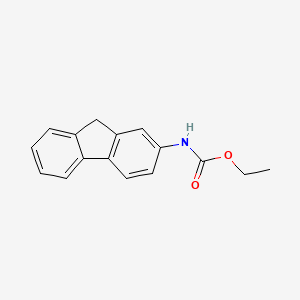
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
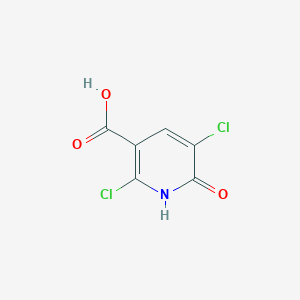
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
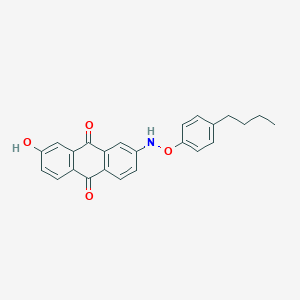
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
